Solid-State Dimerization: Chloro vs. Bromo Analog
X-ray crystallographic analysis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones reveals that the 6-chloro and 6-bromo derivatives exhibit distinct molecular geometries and hydrogen-bonding arrangements. Both compounds form dimers in the crystal state through intermolecular double and bifurcated hydrogen bonds, but the chloro derivative displays quantitatively different bond distances and angles that result in altered packing and solubility characteristics [1].
| Evidence Dimension | Crystal-state hydrogen bonding geometry and dimerization parameters |
|---|---|
| Target Compound Data | 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one: Forms dimers via intermolecular double and bifurcated hydrogen bonds; specific H-bond distances and angles reported in crystallographic data |
| Comparator Or Baseline | 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one: Also forms dimers but with distinct geometric parameters |
| Quantified Difference | Different H-bond distances and dimer geometry; both exhibit low solubility attributed to strong intermolecular hydrogen bonding networks |
| Conditions | Single-crystal X-ray diffraction analysis; DFT calculations and Bader's QTAIM topological analysis of electron density |
Why This Matters
For procurement decisions, the chloro derivative's distinct solid-state packing may affect storage stability, solubility in formulation workflows, and reproducibility of crystallization-dependent processes compared to the bromo analog.
- [1] Babushkina AA, Mikhaylov VN, Novikov AS, et al. Synthesis, X-ray and DFT studies of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. Heterocyclic Communications. 2022;28:6784. doi:10.1515/hc-2022-6784 View Source
